molecular formula C21H24ClNOS B5222238 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine CAS No. 428487-31-4

4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine

Cat. No. B5222238
CAS RN: 428487-31-4
M. Wt: 373.9 g/mol
InChI Key: REJOKQZOZMEILU-UHFFFAOYSA-N
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Description

4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine is not fully understood. However, it has been suggested that this compound may modulate the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine has various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine in lab experiments is its potential as a neuroprotective agent. Additionally, this compound has shown promising results in the modulation of neurotransmitter release. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience. Finally, more research is needed to optimize the synthesis method and improve the purity and yield of the final product.

Synthesis Methods

The synthesis of 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine involves the reaction of 4-chlorobenzyl mercaptan with piperidine-4-carboxylic acid, followed by the acetylation of the resulting compound with acetic anhydride. The final product is obtained after the reaction of the acetylated compound with benzyl bromide. The purity and yield of the final product can be improved by recrystallization.

Scientific Research Applications

4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine has shown potential applications in various scientific research areas. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In pharmacology, 4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has shown potential applications in the field of medicinal chemistry for the development of new drugs.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[(4-chlorophenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNOS/c22-20-8-6-19(7-9-20)15-25-16-21(24)23-12-10-18(11-13-23)14-17-4-2-1-3-5-17/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOKQZOZMEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143032
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-[4-(phenylmethyl)-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428487-31-4
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-[4-(phenylmethyl)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428487-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-[4-(phenylmethyl)-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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